Biochemical Binding Potency of KRAS G12D Inhibitor 3 Compared to MRTX1133 and Other Inhibitors
In a TR-FRET binding assay measuring compound interaction with the KRAS G12D protein, KRAS G12D inhibitor 3 demonstrated an IC50 value of 2.72 nM [1]. This value is less potent than the reported biochemical IC50 of MRTX1133 (<2 nM) [2] but is more precise than the broad '<500 nM' estimate provided in the original patent [3]. It is also comparable to the IC50 values of other non-covalent KRAS G12D inhibitors like AMG410 (1-4 nM) .
| Evidence Dimension | Biochemical Binding IC50 (nM) |
|---|---|
| Target Compound Data | 2.72 nM |
| Comparator Or Baseline | MRTX1133: <2 nM; AMG410: 1-4 nM; KRAS G12D inhibitor 3 (Patent Baseline): <500 nM |
| Quantified Difference | ~1.4-fold less potent than MRTX1133; ~0.7-2.7x more/less potent than AMG410 range; >180-fold more precise than patent baseline |
| Conditions | TR-FRET assay, binding to KRAS G12D protein |
Why This Matters
This precise 2.72 nM value allows for accurate benchmarking against published data for other inhibitors, enabling informed selection for biochemical screens where target engagement potency is the primary criterion.
- [1] BindingDB. BDBM647776. US20240025919, Compound 3. Affinity Data: IC50 = 2.72 nM (TR-FRET). View Source
- [2] Hallin J, et al. Anti-tumor efficacy of a potent and selective non-covalent KRAS G12D inhibitor. Nat Med. 2022;28:2171-2182. View Source
- [3] WO2022002102A1. Quinazoline compounds, preparation methods and uses thereof. WIPO, 2022. Compound 146. View Source
